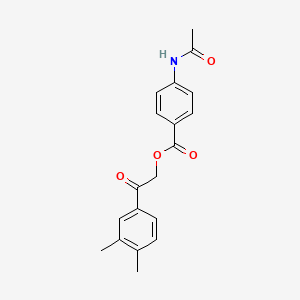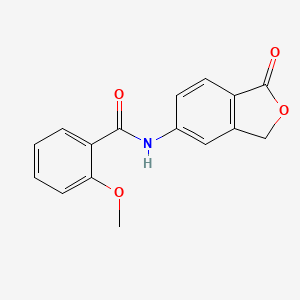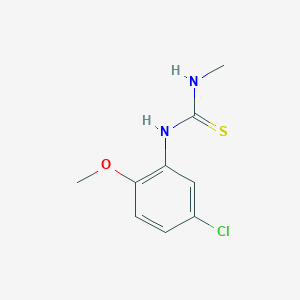
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate, also known as DMOB, is a chemical compound that has been widely studied in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate inhibits HDACs by binding to the active site of the enzyme, preventing it from removing acetyl groups from histones. This leads to an increase in histone acetylation, which can lead to gene activation. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to selectively inhibit HDAC6 and HDAC8, which are enzymes that play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has also been shown to inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has several advantages for lab experiments. It is a potent HDAC inhibitor and has been shown to be selective for certain HDAC isoforms. It is also relatively easy to synthesize and purify. However, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate research. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has also been studied for its potential use in treating neurodegenerative diseases, and further research in this area is needed. Additionally, the development of more potent and selective HDAC inhibitors, including 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate derivatives, is an area of ongoing research.
Synthesemethoden
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3,4-dimethylphenylacetic acid, which is then converted to its acid chloride form. The acid chloride is then reacted with 4-aminobenzoic acid to form 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate. The purity of the final product can be improved using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been used in various scientific research studies due to its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to gene silencing. By inhibiting HDACs, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate can increase histone acetylation, leading to gene activation.
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-4-5-16(10-13(12)2)18(22)11-24-19(23)15-6-8-17(9-7-15)20-14(3)21/h4-10H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKFPPUKJDSBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5809225.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B5809230.png)
![3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)

![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)

![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)

